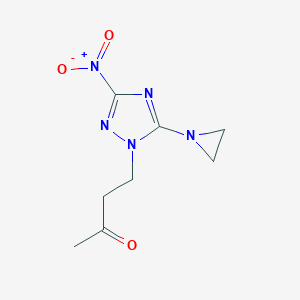
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole, commonly known as AZT, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer treatment. AZT is a triazole derivative that has been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of AZT is not fully understood. However, it is believed that AZT exerts its anti-tumor activity by inducing DNA damage and inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
生化学的および生理学的効果
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis. AZT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of AZT is its anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of AZT is its potential toxicity. AZT has been shown to have toxic effects on normal cells, which can limit its use in cancer treatment.
将来の方向性
There are a number of future directions for research on AZT. One area of research is the development of new AZT derivatives that are less toxic and more effective in treating cancer. Another area of research is the identification of biomarkers that can predict the response of cancer cells to AZT treatment. Additionally, research is needed to better understand the mechanism of action of AZT and to identify potential drug targets for the development of new cancer therapies.
合成法
The synthesis of AZT involves the reaction of 1,2,4-triazole with butyraldehyde and nitromethane, followed by the addition of aziridine. The resulting compound is then purified through a series of chromatographic techniques to obtain pure AZT.
科学的研究の応用
AZT has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to possess anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. AZT has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
特性
CAS番号 |
118648-66-1 |
|---|---|
製品名 |
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole |
分子式 |
C8H11N5O3 |
分子量 |
225.2 g/mol |
IUPAC名 |
4-[5-(aziridin-1-yl)-3-nitro-1,2,4-triazol-1-yl]butan-2-one |
InChI |
InChI=1S/C8H11N5O3/c1-6(14)2-3-12-8(11-4-5-11)9-7(10-12)13(15)16/h2-5H2,1H3 |
InChIキー |
IIBYIUDIVZPZKG-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
正規SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
その他のCAS番号 |
118648-66-1 |
同義語 |
5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole RB 6162 RB-6162 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



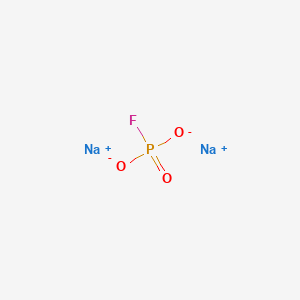
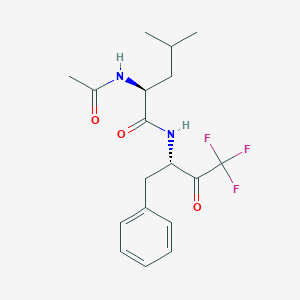
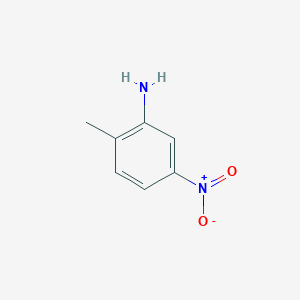
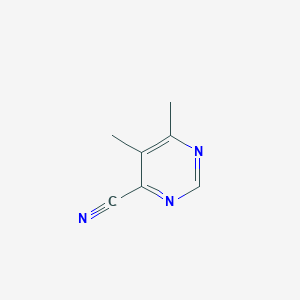
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
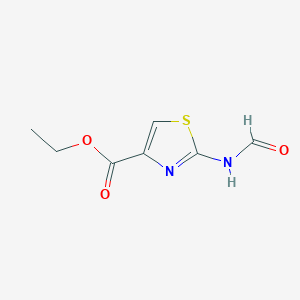
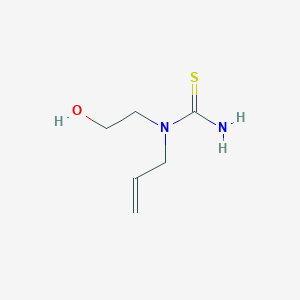
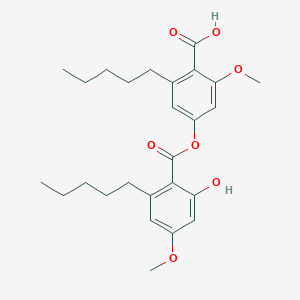
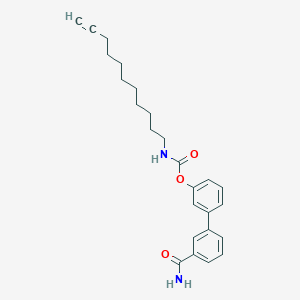
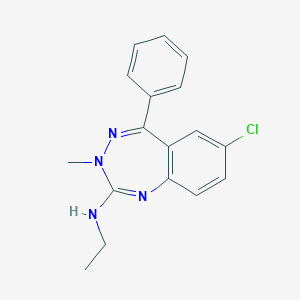
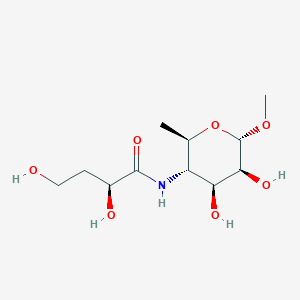
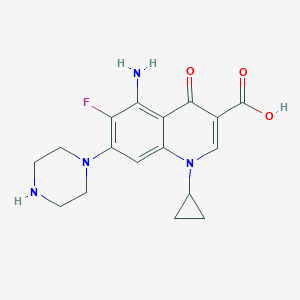
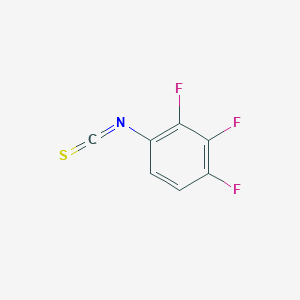
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)